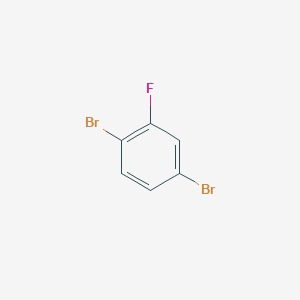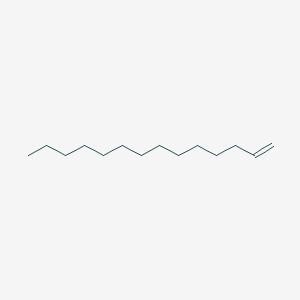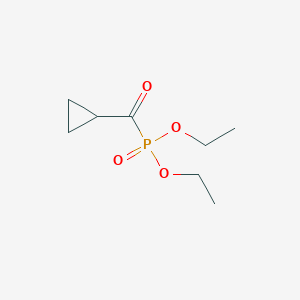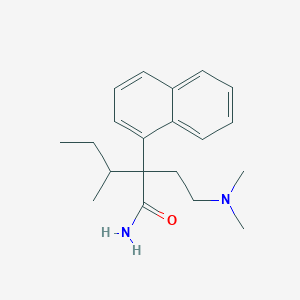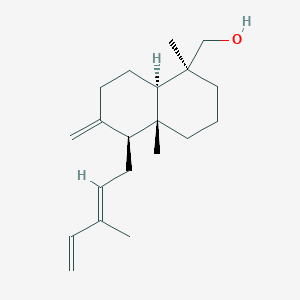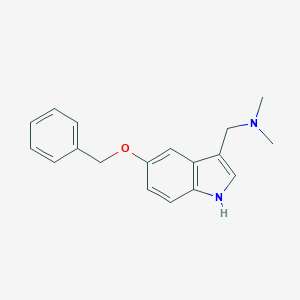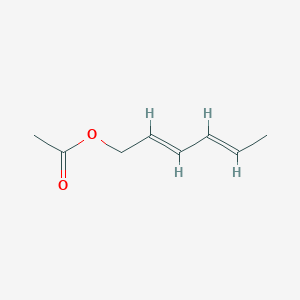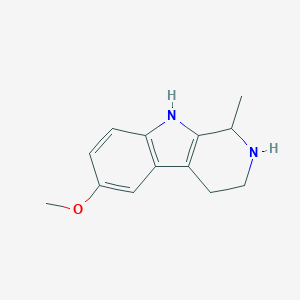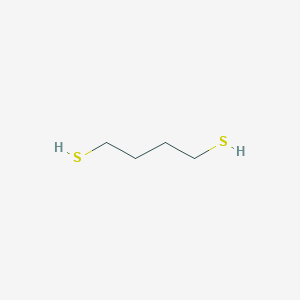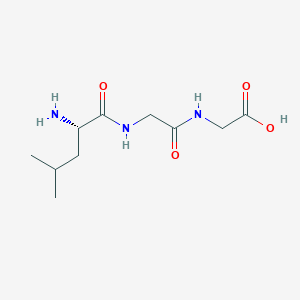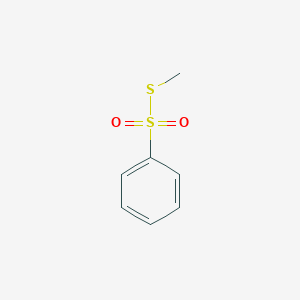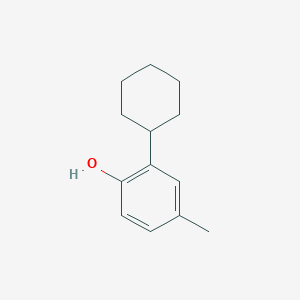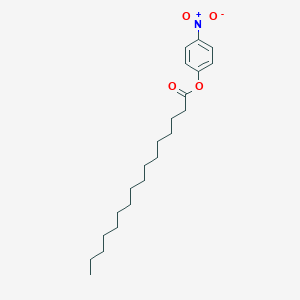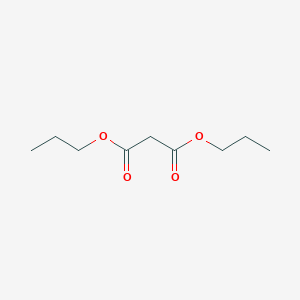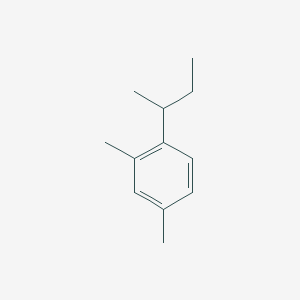
1-butan-2-yl-2,4-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-butan-2-yl-2,4-dimethylbenzene: is an organic compound with the molecular formula C₁₂H₁₈ and a molecular weight of 162.2713 g/mol . It is also known by other names such as 1,3-Dimethyl-4-secbutylbenzene . This compound is a derivative of benzene, where the benzene ring is substituted with two methyl groups and one sec-butyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-butan-2-yl-2,4-dimethylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors where benzene and the alkylating agent are continuously fed into the reactor. The reaction is catalyzed by a solid acid catalyst, and the product is separated and purified through distillation and other separation techniques.
化学反应分析
Types of Reactions:
Oxidation: 1-butan-2-yl-2,4-dimethylbenzene can undergo oxidation reactions to form various oxidation products. Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using a palladium catalyst (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. Reagents such as bromine (Br₂) in the presence of iron (Fe) can lead to brominated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Bromine (Br₂) with iron (Fe) as a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated benzene derivatives.
科学研究应用
Chemistry: 1-butan-2-yl-2,4-dimethylbenzene is used as an intermediate in organic synthesis. It serves as a starting material for the synthesis of more complex molecules.
Biology and Medicine: While specific biological applications are limited, derivatives of this compound may be explored for their potential pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a solvent in various chemical processes.
作用机制
The mechanism of action for 1-butan-2-yl-2,4-dimethylbenzene in chemical reactions typically involves the formation of a carbocation intermediate during electrophilic aromatic substitution. The benzene ring acts as a nucleophile, attacking the electrophile and forming a sigma complex. This intermediate then loses a proton to regenerate the aromatic system.
相似化合物的比较
- Benzene, 1,4-dimethyl-2-(1-methylpropyl)-
- Benzene, 1,3-dimethyl-4-(1-methylpropyl)-
- Benzene, 1,3-dimethyl-4-isopropyl-
Uniqueness: 1-butan-2-yl-2,4-dimethylbenzene is unique due to its specific substitution pattern, which influences its reactivity and physical properties. The presence of the sec-butyl group at the 1-position and methyl groups at the 2 and 4 positions create a distinct steric and electronic environment, affecting its behavior in chemical reactions.
属性
CAS 编号 |
1483-60-9 |
|---|---|
分子式 |
C12H18 |
分子量 |
162.27 g/mol |
IUPAC 名称 |
1-butan-2-yl-2,4-dimethylbenzene |
InChI |
InChI=1S/C12H18/c1-5-10(3)12-7-6-9(2)8-11(12)4/h6-8,10H,5H2,1-4H3 |
InChI 键 |
KAXODKSCABORIG-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=C(C=C(C=C1)C)C |
规范 SMILES |
CCC(C)C1=C(C=C(C=C1)C)C |
Key on ui other cas no. |
1483-60-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


